5-(Octyloxy)-7H-benzo(C)fluoren-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Octyloxy)-7H-benzo©fluoren-7-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo©fluorene family, characterized by a fused polycyclic aromatic hydrocarbon structure. The presence of an octyloxy group enhances its solubility and reactivity, making it a valuable subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-7H-benzo©fluoren-7-OL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Formation of the Benzo©fluorene Core: The initial step involves the synthesis of the benzo©fluorene core through a series of cyclization reactions.
Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.
Final Oxidation and Purification: The final step involves the oxidation of the intermediate to form 5-(Octyloxy)-7H-benzo©fluoren-7-OL.
Industrial Production Methods
Industrial production of 5-(Octyloxy)-7H-benzo©fluoren-7-OL follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Octyloxy)-7H-benzo©fluoren-7-OL undergoes various chemical reactions, including:
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of ketones or quinones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted benzo©fluorene derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(Octyloxy)-7H-benzo©fluoren-7-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions enables it to generate reactive oxygen species, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-7H-benzo©fluoren-7-OL: Lacks the octyloxy group, resulting in different solubility and reactivity properties.
5-Methoxy-7H-benzo©fluorenone: Contains a methoxy group instead of an octyloxy group, leading to variations in chemical behavior and applications.
Uniqueness
5-(Octyloxy)-7H-benzo©fluoren-7-OL stands out due to its enhanced solubility and reactivity, attributed to the presence of the octyloxy group. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
882864-00-8 |
---|---|
Molekularformel |
C25H28O2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
5-octoxy-7H-benzo[c]fluoren-7-ol |
InChI |
InChI=1S/C25H28O2/c1-2-3-4-5-6-11-16-27-23-17-22-24(19-13-8-7-12-18(19)23)20-14-9-10-15-21(20)25(22)26/h7-10,12-15,17,25-26H,2-6,11,16H2,1H3 |
InChI-Schlüssel |
OUKKKDJSKQOGDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.